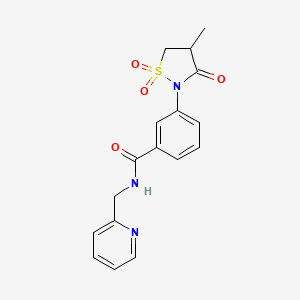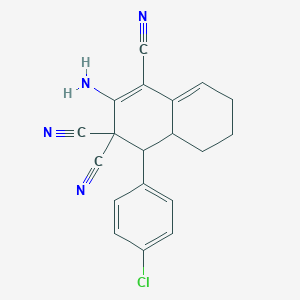![molecular formula C16H30N2 B5221306 2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
2-adamantyl[2-(diethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl[2-(diethylamino)ethyl]amine, commonly known as Memantine, is a medication used to treat Alzheimer's disease. It works by blocking NMDA receptors in the brain, which are involved in learning and memory processes. Memantine is a unique drug as it is the only NMDA receptor antagonist approved for the treatment of Alzheimer's disease.
Mécanisme D'action
Memantine works by blocking NMDA receptors in the brain. NMDA receptors are involved in learning and memory processes, and their overactivation can lead to neuronal damage. By blocking these receptors, Memantine helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
Memantine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. It also reduces the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage when overactivated. Memantine has been shown to improve cerebral blood flow, which is important for maintaining brain function.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine has several advantages for lab experiments. It has a well-defined mechanism of action, and its effects on neuronal function can be easily measured. However, Memantine is a relatively expensive drug, and its effects can vary depending on the experimental conditions. Memantine also has a relatively short half-life, which can make it difficult to maintain a consistent drug concentration in experiments.
Orientations Futures
There are several future directions for the study of Memantine. One area of research is the development of new Memantine analogs that have improved efficacy and fewer side effects. Another area of research is the identification of new therapeutic applications for Memantine, such as in the treatment of traumatic brain injury. Finally, further studies are needed to better understand the long-term effects of Memantine on neuronal function and to identify potential biomarkers for its therapeutic efficacy.
Conclusion:
In conclusion, Memantine is a unique drug that has shown promise for the treatment of Alzheimer's disease and other neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. Future research is needed to further explore the therapeutic potential of Memantine and to identify new applications for this important drug.
Méthodes De Synthèse
Memantine is synthesized by reacting 2-bromo-1-adamantylamine with diethylamine. The reaction takes place in the presence of a palladium catalyst and a base. The resulting product is purified by recrystallization. The yield of the reaction is about 50%.
Applications De Recherche Scientifique
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. Memantine is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-adamantyl)-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-18(4-2)6-5-17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUIJEWURDSYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-(4-fluoro-2-methoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5221224.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5221235.png)
![diethyl [3-(2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5221242.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![4-propoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5221280.png)
![2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5221290.png)



![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)